molecular formula C20H18N4O4 B10983107 1H-indol-3-yl{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone

1H-indol-3-yl{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B10983107
M. Wt: 378.4 g/mol
InChI Key: YQHGRAPHTZRFDO-UHFFFAOYSA-N
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Description

4-(1H-indole-3-carbonyl)piperazin-1-ylmethanone: is a complex organic compound that features an indole moiety, a piperazine ring, and a nitrophenyl group. Indole derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indole-3-carbonyl)piperazin-1-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indole-3-carbonyl)piperazin-1-ylmethanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, amines, and other functionalized aromatic compounds .

Scientific Research Applications

4-(1H-indole-3-carbonyl)piperazin-1-ylmethanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1H-indole-3-carbonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Piperazine derivatives: Compounds with similar piperazine ring structure.

    Nitrophenyl derivatives: Compounds with similar nitrophenyl group

Uniqueness

4-(1H-indole-3-carbonyl)piperazin-1-ylmethanone: is unique due to its combination of indole, piperazine, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(1H-indole-3-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C20H18N4O4/c25-19(14-4-3-5-15(12-14)24(27)28)22-8-10-23(11-9-22)20(26)17-13-21-18-7-2-1-6-16(17)18/h1-7,12-13,21H,8-11H2

InChI Key

YQHGRAPHTZRFDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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